Isobutyramide

Description

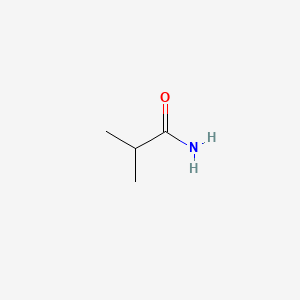

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKAJVHLWXSISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060340 | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS] | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

563-83-7, 68424-61-3 | |

| Record name | Isobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UOE7B38Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isobutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of isobutyramide (B147143) (IUPAC name: 2-methylpropanamide). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating this compound. This document details its physical characteristics, chemical reactivity, and stability. Furthermore, it presents detailed experimental protocols for its synthesis and purification, summarizes key safety information, and illustrates relevant workflows and biological pathways using logical diagrams.

Introduction

This compound is a simple, branched-chain amide with the chemical formula C₄H₉NO.[1][2][3] At room temperature, it exists as a white, needle-like crystalline powder.[1][4] The compound is of significant interest in the pharmaceutical and biomedical fields. Notably, this compound has been shown to activate the transcription of the human gamma-globin gene, making it a compound of interest for the treatment of β-thalassemia and sickle cell disease.[4][5][6] It also serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] This guide aims to consolidate the essential chemical data and procedural knowledge for effective use in a laboratory and research setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental planning and analysis.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpropanamide | [2][7] |

| Synonyms | 2-Methylpropionamide, Isobutyrimidic acid | [8][9] |

| CAS Number | 563-83-7 | [1][2] |

| Molecular Formula | C₄H₉NO | [1][2][3] |

| Molecular Weight | 87.12 g/mol | [1][2][10] |

| Appearance | White needle-like crystalline powder/solid | [1][4][11] |

| Melting Point | 127-131 °C | [4][5][6] |

| Boiling Point | 216-220 °C | [4][5][6] |

| Density | 1.013 g/mL at 25 °C | [4][5][10] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Water Solubility | Soluble | [1][4][5] |

| Other Solvents | Chloroform (Sparingly), DMSO (Slightly) | [4][5][12] |

| logP (Octanol/Water) | -0.079 to 0.003 (estimated) | [4][5] |

| pKa | 16.60 ± 0.50 (Predicted) | [1][5][12] |

Table 3: Spectroscopic Data

| Spectrum Type | Key Features and Notes | Source(s) |

| ¹H NMR | Data available in various solvents (e.g., CDCl₃). | [5][12] |

| ¹³C NMR | Spectral data has been recorded and is available for reference. | [1][12] |

| IR Spectroscopy | Spectra available (e.g., KBr disc, nujol mull, gas phase). | [4][12] |

| Mass Spectrometry | Electron ionization (EI) mass spectra are available, with a molecular ion peak corresponding to its molecular weight. | [8][12] |

Chemical Reactivity and Stability

Stability : this compound is stable under normal ambient temperatures and pressures.[1][8]

Incompatibilities : It is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[8][9] Contact with these substances should be avoided to prevent vigorous reactions.

Hazardous Decomposition : When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[8]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for obtaining high-purity material. The following protocols are based on established methods.

Synthesis of this compound via Ammonolysis of Isobutyryl Chloride

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for organic chemistry methods. It involves the reaction of isobutyryl chloride with concentrated aqueous ammonia (B1221849).

Methodology:

-

Reaction Setup : Place 1.25 L of cold, concentrated (28%) aqueous ammonia into a 3 L flask equipped with an efficient mechanical stirrer and a dropping funnel. The flask should be immersed in an ice-salt bath to maintain a low temperature.

-

Addition of Acid Chloride : Add 318 g (3 moles) of isobutyryl chloride dropwise to the stirred ammonia solution. The rate of addition must be carefully controlled to keep the internal temperature below 15 °C.

-

Reaction Completion : After the addition is complete, continue stirring the mixture for an additional hour.

-

Workup - Evaporation : Transfer the reaction mixture to a large vessel and evaporate it to dryness under reduced pressure. A steam bath can be used to facilitate this process. The resulting dry residue contains this compound and ammonium (B1175870) chloride.

-

Extraction : Boil the dry residue with 2 L of dry ethyl acetate (B1210297) for 10 minutes. Filter the hot solution quickly through a fluted filter paper.

-

Further Extractions : Extract the residue remaining on the filter paper with two additional 1 L portions of boiling ethyl acetate.

-

Crystallization : Combine the ethyl acetate extracts and cool the solution to 0 °C to crystallize the this compound. Collect the crystals by filtration.

-

Second Crop : Concentrate the filtrate to approximately 300 mL and chill to obtain a second crop of crystals.

-

Drying : Combine both crops of this compound and dry them in an oven at 70 °C for 3 hours, followed by drying in a vacuum desiccator. The expected yield is 203–215 g (78–83%) of white, needle-like crystals with a melting point of 127–129 °C.

Caption: Workflow for this compound Synthesis.

Purification by Recrystallization

For achieving high purity, this compound can be purified by recrystallization.

Methodology:

-

Solvent Selection : Choose a suitable solvent for recrystallization. Common solvents include acetone, benzene, chloroform, ethyl acetate, or water.[4] Ethyl acetate is often used as demonstrated in the synthesis workup.

-

Dissolution : Dissolve the crude this compound in a minimum amount of the chosen boiling solvent to create a saturated solution.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying : Dry the crystals thoroughly under vacuum, typically over a desiccant such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).[4] Sublimation under vacuum is also an effective purification method.[4]

Caption: General Recrystallization Workflow.

Biological Activity and Applications

This compound is recognized for its ability to induce the expression of the fetal γ-globin gene.[4][5] This property makes it a therapeutic candidate for hemoglobinopathies such as β-thalassemia and sickle cell disease, conditions caused by defects in the adult β-globin gene. By increasing the production of fetal hemoglobin (HbF, α₂γ₂), this compound can potentially compensate for the deficient adult hemoglobin (HbA, α₂β₂), thereby alleviating the clinical symptoms of these diseases.

Caption: this compound's Therapeutic Logic.

Safety Information

Emergency Overview : this compound is harmful if swallowed.[11] It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[8] The toxicological properties have not been fully investigated.[8]

Handling : Use with adequate ventilation and minimize dust generation.[8] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn. Wash thoroughly after handling.[8]

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.[1][8]

First Aid :

-

Eyes : Flush with plenty of water for at least 15 minutes.[8]

-

Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

-

Ingestion : If conscious, rinse mouth and drink 2-4 cupfuls of water. Do NOT induce vomiting. Seek medical attention.[8]

-

Inhalation : Move to fresh air immediately. If not breathing, give artificial respiration.[8]

Conclusion

This compound is a valuable compound with well-defined chemical and physical properties. Its role as a potential therapeutic agent for hemoglobinopathies underscores its importance in drug development. The synthesis and purification protocols provided in this guide are robust and can be readily implemented in a laboratory setting. Adherence to proper safety and handling procedures is essential when working with this chemical. This guide serves as a foundational resource for researchers and scientists, facilitating further investigation and application of this compound.

References

- 1. This compound(563-83-7) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. CAS Reg. No. 15879-39-7 [webbook.nist.gov]

- 4. This compound(563-83-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. isobutyranilide [webbook.nist.gov]

- 7. This compound(563-83-7) MS spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(563-83-7) IR Spectrum [chemicalbook.com]

- 12. Propanamide, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to Laboratory Synthesis of Isobutyramide

This guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for isobutyramide (B147143), a compound of interest in pharmaceutical research and organic synthesis.[1][2][3] The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Synthesis from Isobutyryl Chloride and Ammonia (B1221849)

The reaction of isobutyryl chloride, a highly reactive acyl chloride, with an ammonia source is one of the most common and efficient methods for preparing this compound.[4] This pathway proceeds via a nucleophilic acyl substitution mechanism. Variations of this method involve different ammonia sources and solvent systems.

Reaction with Aqueous Ammonia

This classic and well-documented method utilizes concentrated aqueous ammonia as the nucleophile and base.[5]

Experimental Protocol:

-

Reagents:

-

Isobutyryl chloride

-

Concentrated aqueous ammonia (approx. 28%)

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

A 3-liter flask is equipped with a mechanical stirrer and a dropping funnel and is cooled in an ice-salt bath.[5]

-

1.25 liters of cold concentrated aqueous ammonia is placed in the flask.[5]

-

318 g (3 moles) of isobutyryl chloride is added dropwise with vigorous stirring. The reaction temperature should be maintained below 15°C to control the exothermic reaction and minimize the evolution of white fumes (primarily ammonium (B1175870) chloride).[5]

-

After the addition is complete, stirring is continued for an additional hour.[5]

-

The reaction mixture is then evaporated to dryness under reduced pressure using a steam bath.[5]

-

The resulting solid residue, a mixture of this compound and ammonium chloride, is boiled with 2 liters of dry ethyl acetate for 10 minutes.[5]

-

The hot solution is filtered quickly through a pre-heated funnel to remove the insoluble ammonium chloride.[5]

-

The extraction of the residue with hot ethyl acetate is repeated twice with 1-liter portions.[5]

-

The combined ethyl acetate filtrates are cooled to 0°C to crystallize the this compound.[5]

-

The crystals are collected by filtration. The filtrate can be concentrated to obtain a second crop of the product.[5]

-

The combined crops of this compound are dried at 70°C for 3 hours and then in a vacuum desiccator.[5]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 203–215 g (78–83%) | [5] |

| Melting Point | 127–129°C | [5] |

| Appearance | Glistening white needles | [5] |

Reaction with Liquid Ammonia in an Organic Solvent

To achieve higher purity and simplify the work-up, the reaction can be performed in a non-aqueous solvent system using liquid ammonia.[1]

Experimental Protocol:

-

Reagents:

-

Isobutyryl chloride

-

Liquid ammonia

-

-

Procedure:

-

A solution of 35 kg of isobutyryl chloride in 250 L of toluene is cooled to -15°C.[1]

-

17 kg of liquid ammonia is introduced over 2 hours, allowing the temperature to rise to 30°C.[1]

-

The mixture is stirred for one hour while cooling to 18°C.[1]

-

The reaction mixture is then heated to reflux.[1]

-

The precipitated ammonium chloride is removed by hot filtration.[1]

-

The filter cake is washed four times with 25 L of toluene.[1]

-

The filtrate is concentrated by distilling off 150 L of toluene.[1]

-

Upon cooling, the this compound crystallizes and is collected.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 24.8 kg (88.2%) | [1] |

| Purity | 99.87% | [1] |

Reaction Pathway Diagram

References

Biological role and activity of isobutyramide

An In-Depth Technical Guide to the Biological Role and Activity of Isobutyramide (B147143) For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-methylpropanamide) is a simple, orally bioavailable amide derivative of the short-chain fatty acid butyric acid.[1] It has garnered significant interest in the pharmaceutical and research communities primarily for its activity as a histone deacetylase (HDAC) inhibitor.[2] This activity underpins its therapeutic potential in two main areas: the reactivation of fetal hemoglobin for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia, and as an antineoplastic agent through the modulation of cell cycle and apoptosis pathways.[2][3]

This technical guide provides a comprehensive overview of the biological mechanisms, quantitative activity, and experimental methodologies related to this compound, serving as a resource for professionals in drug development and biomedical research.

Biological Role and Mechanism of Action

The primary biological activity of this compound stems from its function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes.[2]

Reactivation of Fetal Hemoglobin (γ-Globin)

In adults, the expression of the fetal γ-globin gene is largely silenced, and the adult β-globin gene is predominantly expressed. In β-hemoglobinopathies, mutations in the β-globin gene lead to dysfunctional hemoglobin. A key therapeutic strategy is to reactivate the expression of the γ-globin gene to produce functional fetal hemoglobin (HbF, α₂γ₂), which can compensate for the defective adult hemoglobin.[4]

This compound, as a butyrate (B1204436) analogue, induces the expression of the γ-globin gene. The mechanism is believed to involve the inhibition of HDACs at the γ-globin gene promoter. This inhibition leads to the hyperacetylation of histones H3 and H4 in this region, creating a more open chromatin structure that is accessible to transcription factors, thereby reactivating gene expression.[2] This targeted epigenetic modification allows for a selective increase in γ-globin synthesis.[3]

Cell Cycle Regulation and Anti-Cancer Activity

This compound's role as an HDAC inhibitor also gives it potent anti-cancer properties. A key target in this pathway is the cyclin-dependent kinase inhibitor p21Waf1/Cip1. The induction of p21 is a critical event that leads to cell cycle arrest, typically at the G1/S or G2/M transition, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[5]

The transcriptional activation of the p21 gene by butyrate analogues is mediated through GC-rich elements in its promoter. These sites are binding locations for transcription factors such as Sp1 and Sp3.[6] HDAC inhibition by this compound is thought to increase the acetylation of the chromatin around the p21 promoter. This allows transcription factors like Sp1 to bind and recruit co-activators (e.g., p300), leading to robust transcriptional activation of p21.[4][7] This upregulation of p21 inhibits cyclin-CDK complexes, blocks cell cycle progression, and can ultimately induce apoptosis in cancer cells.[5]

Data Presentation

Table 1: In Vitro HDAC Inhibitory Activity (Sodium Butyrate as a Proxy)

Specific IC50 values for this compound are not widely reported in the literature; it is generally considered a weaker inhibitor than butyrate.[2] The following table provides IC50 values for the parent compound, sodium butyrate, to offer a quantitative context for its biological activity.

| Compound | Target | IC50 Value (mM) | Notes |

| Sodium Butyrate | HDAC1 | 0.3 | Inhibits Class I and some Class II HDACs.[1] |

| HDAC2 | 0.4 | No significant inhibition of HDAC6 and HDAC10.[8] | |

| HDAC7 | 0.3 | ||

| Total Nuclear HDACs | 0.09 | Measured in nuclear extracts from HT-29 cells.[2] |

Table 2: Summary of Clinical Efficacy of Oral this compound in β-Thalassemia

| Study Population | Dosage | Key Outcomes | Reference |

| 8 Transfusion-Dependent β-Thalassemia Patients | 350 mg/kg/day | - Mean HbF increased from 3.1% to 6.0%.- In 1 patient, transfusion interval extended from 4 to 8-9 weeks.- In that patient, daily iron load decreased from 455 to 211 µg/kg/day. | [8] |

| 12 Thalassemia Intermedia Patients | 150 mg/kg/day | - Some increase in HbF observed (P = .06). | [1] |

| Thalassemia Intermedia Patients | 20 mg/kg/day | - Median HbF increased by 6.6% in 8 of 9 subjects.- Mean total hemoglobin increased by 11 g/L in 4 of 9 subjects. | [1] |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Notes |

| Half-life (t½) | 10-12 hours | Human | Observed in a study of patients with thalassemia intermedia.[1] |

| Half-life (t½) | Long | Not Specified | Described as having a long half-life, which is advantageous for therapy.[3] |

Experimental Protocols

Protocol 1: In Vitro Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a common method for determining the IC50 value of an inhibitor against specific recombinant HDAC isoforms.

1. Materials and Reagents:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (e.g., Trypsin in assay buffer).

-

Stop Solution (e.g., Trichostatin A or a known potent HDAC inhibitor).

-

Test compound (this compound) dissolved in DMSO.

-

96-well black, flat-bottom microplates.

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

2. Procedure:

-

Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

-

In a 96-well plate, add 25 µL of HDAC Assay Buffer, 5 µL of the diluted test compound (or DMSO for control), and 10 µL of diluted recombinant HDAC enzyme.

-

Gently mix and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the enzymatic reaction by adding 50 µL of Developer/Stop Solution to each well. This solution both halts the HDAC activity and cleaves the deacetylated substrate to release the fluorophore.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of γ-Globin mRNA by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is used to measure the change in γ-globin gene expression in erythroid cells (e.g., K562 cells or primary erythroid progenitor cells) after treatment with this compound.[9][10]

1. Materials and Reagents:

-

K562 cells or cultured primary erythroid cells.

-

This compound solution.

-

TRIzol reagent or other RNA lysis buffer.

-

Reverse transcriptase kit (e.g., Superscript IV).

-

qPCR Master Mix (e.g., SYBR Green or TaqMan).

-

Primers specific for γ-globin (HBG) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Real-Time PCR instrument.

2. Procedure:

-

Cell Culture and Treatment: Seed K562 cells at an appropriate density and treat with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48-72 hours).

-

RNA Isolation: Harvest approximately 1-5 x 10⁶ cells. Lyse the cells using TRIzol reagent and isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers for either γ-globin or the housekeeping gene, and the synthesized cDNA template.

-

Run the reaction on a Real-Time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative fold change in γ-globin gene expression using the 2-ΔΔCt method, normalizing the γ-globin Ct values to the housekeeping gene Ct values and comparing the treated samples to the vehicle control.

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution in cancer cell lines.

1. Materials and Reagents:

-

Cancer cell line of interest (e.g., HCT116, MCF-7).

-

This compound solution.

-

Phosphate-Buffered Saline (PBS).

-

Ice-cold 70% Ethanol (B145695).

-

PI Staining Solution (containing Propidium Iodide at ~50 µg/mL and RNase A at ~100 µg/mL in PBS).

-

Flow cytometer.

2. Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge to obtain a cell pellet.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and fix by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This prevents cell clumping.

-

Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark. The RNase A digests cellular RNA to ensure that PI only stains DNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

References

- 1. Sodium butanoate | 156-54-7 | Histamine Receptor | MOLNOVA [molnova.com]

- 2. researchgate.net [researchgate.net]

- 3. adooq.com [adooq.com]

- 4. ZBP-89 mediates butyrate regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. axonmedchem.com [axonmedchem.com]

- 9. journals.macewan.ca [journals.macewan.ca]

- 10. mdpi.com [mdpi.com]

Isobutyramide: A Comprehensive Technical Guide on its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyramide (B147143), a simple branched-chain amide, has garnered interest in various scientific fields, from pharmaceuticals to biotechnology. While extensively utilized in industrial synthesis, its presence in the natural world provides a compelling area of study. This technical guide delves into the known natural occurrences of this compound, its biosynthetic pathways, and the experimental methodologies employed for its identification and quantification.

Natural Occurrence of this compound

This compound has been identified as a natural product in both the plant and microbial kingdoms. However, its natural abundance appears to be limited, with reports suggesting that it is almost exclusively produced synthetically for commercial purposes[1][2]. This seeming contradiction highlights the likelihood of its existence in nature at low concentrations, making detection challenging.

In Plants: Otanthus maritimus

The primary plant source associated with this compound is Otanthus maritimus, commonly known as the sea chamomile. This coastal plant is a known producer of various N-alkylamides, a class of bioactive compounds[3][4]. While many studies on Otanthus maritimus have focused on more complex N-isobutylamides with longer acyl chains, the presence of these structurally related compounds suggests a biochemical environment conducive to the formation of the simpler this compound.

In Microorganisms: Streptomyces

The genus Streptomyces is a prolific source of bioactive secondary metabolites, including antibiotics. This compound has been reported in species of this genus[1][2]. The most significant evidence for its natural production in these bacteria comes from the study of the biosynthesis of the antibiotic valanimycin (B1682123) in Streptomyces viridifaciens.

Biosynthesis of this compound

The formation of this compound in nature is intrinsically linked to the metabolism of the branched-chain amino acid, L-valine.

Biosynthesis in Streptomyces

The biosynthetic pathway of the antibiotic valanimycin in Streptomyces viridifaciens provides a well-documented route to this compound's precursor, isobutylamine (B53898). This pathway involves two key enzymatic steps:

-

Decarboxylation of L-valine: The initial step is the conversion of L-valine to isobutylamine. This reaction is catalyzed by the enzyme valine decarboxylase .

-

N-hydroxylation of Isobutylamine: Isobutylamine is then oxidized to isobutylhydroxylamine (B1240686) by isobutylamine N-hydroxylase . This enzyme is a two-component flavin monooxygenase, requiring a separate flavin reductase to supply the reduced flavin cofactor.

While the valanimycin pathway proceeds to incorporate this isobutylhydroxylamine into the final antibiotic structure, the presence of isobutylamine as a key intermediate suggests a potential branch point for the formation of this compound. The formation of the amide bond could occur through the action of an amide synthetase , which would catalyze the condensation of isobutylamine with isobutyric acid, or through the amidation of isobutyric acid with ammonia. Several Streptomyces species are known to possess enzymes capable of amide bond synthesis[5][6].

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Biosynthesis in Plants

The biosynthesis of simple amides in plants is less characterized compared to more complex secondary metabolites. However, the general principles of amide formation likely apply. The pathway would necessitate the formation of isobutylamine from L-valine, a common amino acid in plants, and its subsequent acylation. Plants are known to produce a wide array of amides, and the enzymatic machinery for their synthesis, such as acyltransferases, is present[3].

Quantitative Data

To date, there is a lack of published quantitative data on the concentration of this compound in its natural sources. The compound is often identified as a minor component, and its volatility and relatively low molecular weight can present analytical challenges. The table below is provided as a template for future research findings.

| Natural Source | Organism/Plant Part | Concentration Range | Analytical Method | Reference |

| Otanthus maritimus | Aerial parts/Roots | Data not available | GC-MS/LC-MS | |

| Streptomyces sp. | Fermentation broth | Data not available | GC-MS/LC-MS |

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve extraction followed by chromatographic and spectrometric analysis.

Extraction of Amides from Plant Material

A general protocol for the extraction of amides from plant material, such as Otanthus maritimus, is as follows:

-

Sample Preparation: The plant material (e.g., dried and ground roots or aerial parts) is subjected to solvent extraction.

-

Extraction: A common method is maceration or Soxhlet extraction with a solvent of medium polarity, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.

-

Fractionation (Optional): The crude extract can be further fractionated using column chromatography over silica (B1680970) gel with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.

-

Purification: Fractions containing amides can be further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Caption: General workflow for the extraction of amides from plant material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: The purified amide fraction or a derivatized extract is dissolved in a suitable solvent (e.g., ethyl acetate).

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (a non-polar or medium-polar capillary column is typically used).

-

Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification by comparison with spectral libraries (e.g., NIST).

-

Quantification: For quantitative analysis, an internal standard is added to the sample before extraction, and a calibration curve is generated using standards of known concentrations.

Conclusion

The natural occurrence of this compound, though not widespread, is documented in specific plant and microbial species. Its biosynthesis is closely tied to L-valine metabolism, with the pathway in Streptomyces providing a clear route to its precursors. While quantitative data remains elusive, established analytical techniques provide a robust framework for future investigations into the natural abundance and ecological role of this simple yet intriguing amide. Further research into the enzymatic machinery responsible for amide bond formation in these organisms will be crucial for a complete understanding of this compound's natural origins.

References

- 1. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Alkyl dien- and trienamides from the roots of Otanthus maritimus with binding affinity for opioid and cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP1394260A1 - Enzyme from Streptomyces sp. for synthesis and hydrolysis of amide, in particular amides derived from amine and fatty acid, and method for producing the enzyme - Google Patents [patents.google.com]

Isobutyramide's Mechanism of Action in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyramide (B147143), a butyrate (B1204436) analogue, is an emerging small molecule of interest in cancer research. As a derivative of butyric acid, a short-chain fatty acid produced by gut microbiota, this compound is being investigated for its potential as an anti-cancer agent. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cellular models, focusing on its role as a histone deacetylase (HDAC) inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[1]

This epigenetic modification triggers a cascade of downstream cellular events, including cell cycle arrest, induction of apoptosis, and cellular differentiation.

Signaling Pathways and Cellular Effects

This compound's inhibition of HDACs initiates a series of signaling events that collectively contribute to its anti-tumor effects. The key pathways and their cellular consequences are detailed below.

Induction of p21 (WAF1/CIP1) and Cell Cycle Arrest

A critical downstream effect of this compound-mediated HDAC inhibition is the transcriptional activation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1).[1][2] Studies on the closely related compound, butyrate, have shown that this induction of p21 can occur in a p53-independent manner.[2][3] The increased expression of the p21 protein leads to the inhibition of cyclin D1/CDK4/6 complexes, which are essential for the G1 to S phase transition in the cell cycle. This inhibition results in cell cycle arrest, primarily at the G1 phase, thereby halting cell proliferation.[4]

Induction of Apoptosis

Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. While direct quantitative data for this compound-induced apoptosis is limited, the mechanism is expected to follow that of other HDAC inhibitors. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and eventual cell death.[5][6]

Promotion of Cellular Differentiation

In certain cancer cell types, such as the LNCaP human prostate cancer cell line, this compound has been shown to induce a more differentiated phenotype.[4] This is characterized by morphological changes and altered gene expression, such as an increase in prostate-specific antigen (PSA) mRNA levels.[4] This effect is consistent with the role of HDAC inhibitors in reactivating differentiation-associated genes.

Quantitative Data on the Effects of this compound and its Analogue Butyrate

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data from studies on its parent compound, butyrate, which is expected to have a similar biological activity profile. This data is intended to provide a comparative overview of the expected dose-dependent effects.

Table 1: Representative Anti-proliferative Activity of Butyrate in Human Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (mM) | Assay Type |

| LNCaP | Prostate Cancer | Growth Inhibition (>80%) | >1 | Cell Counting |

| HT-29 | Colon Cancer | IC50 | ~5 | MTT Assay |

| Caco-2 | Colon Cancer | IC50 | ~2.5 | MTT Assay |

Note: The data for LNCaP cells indicates a significant decrease in cell growth rate at concentrations above 1 mM.[4] Data for HT-29 and Caco-2 are representative values for butyrate.

Table 2: Representative Effect of Butyrate on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Treatment (Butyrate) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| HT29 | Control | 55% | 35% | 10% |

| HT29 | 5 mM | 75% | 15% | 10% |

| Caco-2 | Control | 60% | 25% | 15% |

| Caco-2 | 5 mM | 50% | 15% | 35% |

Note: This table presents illustrative data based on the known effects of butyrate, which can induce either G1 or G2/M arrest depending on the cell line.[2]

Table 3: Representative Effect of Butyrate on Gene and Protein Expression

| Cell Line | Treatment (Butyrate) | Target | Fold Change (vs. Control) | Method |

| LNCaP | >1 mM | PSA mRNA | ~3-fold increase | RT-PCR |

| Colorectal Cancer Cells | Varies | p21 Protein | Significant increase | Western Blot |

| Various | Varies | Acetylated Histones | Significant increase | Western Blot |

Note: The increase in PSA mRNA in LNCaP cells is indicative of differentiation.[4] The induction of p21 and histone acetylation are hallmark effects of butyrate and other HDAC inhibitors.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound in cellular models.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., LNCaP)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[8]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.[9]

-

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (approximately 1 x 10^6) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).[7]

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-cyclin D1, anti-acetylated histone H3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Lyse the cells in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[10]

-

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Materials:

-

Cells grown on coverslips or in chamber slides

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Wash the cells with PBS and fix with fixation buffer for 15-30 minutes at room temperature.

-

Wash with PBS and permeabilize the cells on ice for 2 minutes.

-

Wash with PBS and proceed with the TUNEL reaction according to the manufacturer's protocol. This typically involves incubating the cells with the TdT enzyme and labeled dUTPs in a humidified chamber at 37°C for 1 hour.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.

-

Conclusion

This compound exerts its anti-proliferative effects in cellular models primarily through the inhibition of histone deacetylases. This leads to the p53-independent induction of the CDK inhibitor p21, resulting in G1 phase cell cycle arrest. This cessation of proliferation can subsequently lead to apoptosis and, in some cell types, promote a more differentiated phenotype. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's anti-cancer properties. A deeper understanding of its molecular mechanisms will be crucial for its potential development as a therapeutic agent.

References

- 1. p21WAF1 is required for butyrate-mediated growth inhibition of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium butyrate inhibits cell growth and stimulates p21WAF1/CIP1 protein in human colonic adenocarcinoma cells independently of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrate modulates DNA-damage-induced p53 response by induction of p53-independent differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate analogue, this compound, inhibits tumor growth and time to androgen-independent progression in the human prostate LNCaP tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 6. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. 2.7. Western Blot Analysis [bio-protocol.org]

An In-depth Technical Guide to the Physical and Spectral Data of Isobutyramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of isobutyramide (B147143) (also known as 2-methylpropanamide), a compound of interest in various research and development fields. The following sections detail its key physical characteristics, in-depth spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Physical Properties of this compound

This compound is a white solid at room temperature.[1] Its fundamental physical properties are summarized in the table below, providing a baseline for its handling and characterization.

| Property | Value |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol [2][3] |

| Melting Point | 127-131 °C |

| Boiling Point | 216-220 °C |

| Density | 1.013 g/mL at 25 °C |

| Appearance | White crystals or powder[1] |

| CAS Number | 563-83-7[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables present the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | Doublet | 6H | -CH(CH₃ )₂ |

| ~2.3 | Septet | 1H | -CH (CH₃)₂ |

| ~5.5-7.0 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shifts of the amide protons (-NH₂) can be broad and their position is highly dependent on the solvent and concentration.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the different carbon environments within this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~19.5 | -CH(C H₃)₂ |

| ~35.0 | -C H(CH₃)₂ |

| ~180.0 | C =O (Amide Carbonyl) |

Note: The solvent can influence chemical shifts. For example, spectra have been reported in both CDCl₃ and DMSO-d₆.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amide group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (Amide) |

| ~2970-2870 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1670-1640 | Strong | C=O stretch (Amide I band) |

| ~1640-1550 | Medium | N-H bend (Amide II band) |

Note: Spectra can be obtained using various techniques, such as KBr pellets or as a film.[5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 87 | 31.0 | [M]⁺ (Molecular Ion) |

| 72 | 43.6 | [M - CH₃]⁺ |

| 44 | 100.0 | [CONH₂]⁺ (Base Peak) |

| 43 | 70.3 | [CH(CH₃)₂]⁺ |

| 41 | 37.7 | [C₃H₅]⁺ |

| 27 | 24.3 | [C₂H₃]⁺ |

Note: The fragmentation pattern is a key identifier for the structure of this compound.[3]

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency between 300 and 600 MHz. For ¹³C NMR, a frequency between 75 and 150 MHz is common. The data is acquired over a series of scans to improve the signal-to-noise ratio.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The peaks are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull : A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition : The sample (pellet or plates) is placed in the sample holder of the IR spectrometer. A background spectrum (of air or the KBr pellet without the sample) is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted.

-

Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance versus the wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : The sample is vaporized and then ionized. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion and various fragment ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical substance like this compound using the spectroscopic methods described.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(563-83-7) MS spectrum [chemicalbook.com]

- 4. This compound(563-83-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(563-83-7) IR Spectrum [m.chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Isobutyramide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of isobutyramide (B147143) in a wide array of common organic solvents. Understanding the solubility of this important chemical intermediate is crucial for its application in pharmaceutical synthesis, formulation development, and various other chemical processes. This document compiles quantitative solubility data, details the experimental methodologies used for these measurements, and presents a logical workflow for solubility determination.

Quantitative Solubility of this compound

The solubility of this compound has been systematically studied in a variety of organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound in several key solvent classes. The data reveals that the solubility of this compound is temperature-dependent, generally increasing with a rise in temperature, indicating an endothermic dissolution process.

Solubility in Alcohols

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 273.15 | 0.0889 | 0.0573 | 0.0398 | 0.0355 | 0.0298 | 0.0275 |

| 278.15 | 0.1045 | 0.0682 | 0.0478 | 0.0428 | 0.0361 | 0.0333 |

| 283.15 | 0.1223 | 0.0811 | 0.0575 | 0.0515 | 0.0437 | 0.0403 |

| 288.15 | 0.1428 | 0.0961 | 0.0691 | 0.0619 | 0.0528 | 0.0486 |

| 293.15 | 0.1664 | 0.1137 | 0.0829 | 0.0743 | 0.0637 | 0.0586 |

| 298.15 | 0.1936 | 0.1343 | 0.0993 | 0.0891 | 0.0768 | 0.0705 |

| 303.15 | 0.2248 | 0.1584 | 0.1188 | 0.1067 | 0.0925 | 0.0847 |

| 308.15 | 0.2606 | 0.1865 | 0.1418 | 0.1276 | 0.1113 | 0.1017 |

| 313.15 | 0.3015 | 0.2192 | 0.1689 | 0.1524 | 0.1337 | 0.1219 |

| 318.15 | 0.3482 | 0.2571 | 0.2008 | 0.1816 | 0.1599 | 0.1458 |

| 323.15 | 0.4013 | 0.3009 | 0.2382 | 0.2159 | 0.1907 | 0.1741 |

Solubility in Ketones and Ethers

| Temperature (K) | Acetone | 2-Butanone | Cyclohexanone | Cyclopentanone | Tetrahydrofuran |

| 273.15 | 0.0211 | 0.0155 | 0.0188 | 0.0245 | 0.0101 |

| 278.15 | 0.0258 | 0.0191 | 0.0229 | 0.0299 | 0.0125 |

| 283.15 | 0.0317 | 0.0236 | 0.0281 | 0.0367 | 0.0155 |

| 288.15 | 0.0391 | 0.0292 | 0.0346 | 0.0452 | 0.0192 |

| 293.15 | 0.0483 | 0.0362 | 0.0427 | 0.0558 | 0.0239 |

| 298.15 | 0.0598 | 0.0449 | 0.0528 | 0.0690 | 0.0298 |

| 303.15 | 0.0741 | 0.0558 | 0.0654 | 0.0854 | 0.0372 |

| 308.15 | 0.0919 | 0.0693 | 0.0811 | 0.1058 | 0.0465 |

| 313.15 | 0.1139 | 0.0861 | 0.1006 | 0.1309 | 0.0581 |

| 318.15 | 0.1411 | 0.1069 | 0.1246 | 0.1619 | 0.0726 |

| 323.15 | 0.1747 | 0.1327 | 0.1542 | 0.1999 | 0.0907 |

Solubility in Esters, Nitriles, and Halogenated Solvents

| Temperature (K) | Methyl Acetate | Ethyl Formate | Acetonitrile | Chloroform |

| 273.15 | 0.0177 | 0.0166 | 0.0179 | 0.0133 |

| 278.15 | 0.0217 | 0.0203 | 0.0216 | 0.0165 |

| 283.15 | 0.0266 | 0.0249 | 0.0261 | 0.0204 |

| 288.15 | 0.0328 | 0.0306 | 0.0317 | 0.0253 |

| 293.15 | 0.0404 | 0.0378 | 0.0384 | 0.0314 |

| 298.15 | 0.0498 | 0.0467 | 0.0466 | 0.0390 |

| 303.15 | 0.0615 | 0.0577 | 0.0565 | 0.0485 |

| 308.15 | 0.0760 | 0.0714 | 0.0685 | 0.0603 |

| 313.15 | 0.0939 | 0.0883 | 0.0831 | 0.0750 |

| 318.15 | 0.1162 | 0.1091 | 0.1007 | 0.0933 |

| 323.15 | 0.1436 | 0.1348 | 0.1219 | 0.1160 |

Data for the tables above was sourced from a study by Zheng et al. (2020), which employed a static gravimetric method to determine the solid-liquid equilibrium of this compound in these fifteen solvents under atmospheric pressure.

Qualitative Solubility in Other Common Solvents

-

Aromatic Hydrocarbons: this compound is reported to be crystallizable from benzene, suggesting some degree of solubility, particularly at elevated temperatures.[1]

-

Dimethyl Sulfoxide (DMSO): this compound is described as slightly soluble in DMSO.[1][2][3][4]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the static gravimetric method . This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Detailed Protocol for the Static Gravimetric Method

This protocol is a representative procedure for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Glassware (vials, beakers, etc.)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and placed in the thermostatic water bath set to the desired temperature. The mixture is continuously stirred to ensure thorough mixing and to facilitate the dissolution process. The system is allowed to equilibrate for a sufficient time (typically several hours) to ensure that a saturated solution is formed and that the solid-liquid equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is established, the stirring is stopped, and the solid particles are allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Gravimetric Analysis: The mass of the syringe containing the saturated solution is immediately measured. The solution is then transferred to a pre-weighed vial. The vial containing the solution is weighed.

-

Solvent Evaporation: The solvent is removed from the vial by evaporation. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. The vial is dried to a constant weight.

-

Mass Determination: The mass of the vial containing the dry this compound residue is measured.

-

Calculation: The mole fraction solubility (x) is calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dissolved this compound

-

M_solute is the molar mass of this compound

-

m_solvent is the mass of the solvent

-

M_solvent is the molar mass of the solvent

-

-

Temperature Variation: The procedure is repeated at different temperatures to obtain a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of this compound.

Conclusion

This technical guide provides a centralized resource for understanding the solubility of this compound in common organic solvents. The quantitative data presented in the tables, along with the detailed experimental protocol, offers valuable information for researchers and professionals in the fields of chemistry and drug development. The temperature-dependent nature of this compound's solubility highlights the importance of precise temperature control during its use in synthesis and formulation. While comprehensive data is available for many solvents, further research is warranted to quantify the solubility of this compound in aromatic hydrocarbons and a broader range of halogenated solvents.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Isobutyramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyramide (B147143) (IUPAC name: 2-methylpropanamide) is a carboxylic acid amide with the molecular formula C₄H₉NO.[1][2] It typically exists as a white, needle-like crystalline powder at room temperature.[3][4] this compound serves as a valuable intermediate in the pharmaceutical industry for synthesizing more complex amide-based drugs and has applications in the chemical sector.[5] It is also used in laboratory research to study cellular differentiation and to activate the transcription of certain genes, making it relevant in the context of treatments for conditions like β-thalassemia and sickle cell disease.[6] Given its applications, particularly in pharmaceutical manufacturing where thermal processes are common, a thorough understanding of its thermal stability and degradation profile is critical.

This guide provides a comprehensive overview of the thermal properties of this compound, its degradation products, and the experimental methodologies used to assess its stability.

Thermal Stability of this compound

This compound is generally considered stable under normal temperatures and pressures.[7][8] For safe storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

Physical and Thermal Properties

The thermal behavior of a compound is fundamentally characterized by its melting and boiling points. For this compound, these values indicate the temperature ranges at which it transitions from a solid to a liquid and from a liquid to a gas, respectively.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [1][8] |

| Molecular Weight | 87.12 g/mol | [2][8] |

| Appearance | White crystalline powder | [3][7] |

| Melting Point | 127 - 131 °C | [6][10] |

| Boiling Point | 216 - 220 °C | [6][10] |

| Density | 1.013 g/mL at 25 °C | [3][6][10] |

Thermal Degradation of this compound

When subjected to elevated temperatures, this compound will decompose. The breakdown of the molecule results in the formation of several smaller, potentially hazardous gaseous products.

Hazardous Decomposition Products

Heating this compound to its decomposition temperature will lead to the release of various gases. It is crucial to handle the thermal processing of this compound in a well-ventilated area to avoid exposure to these substances.

| Decomposition Product | Chemical Formula | Source(s) |

| Nitrogen oxides | NOx | [7][8] |

| Carbon monoxide | CO | [7][8] |

| Carbon dioxide | CO₂ | [7][8] |

| Irritating and toxic fumes and gases | - | [7] |

| Nitrogen | N₂ | [7] |

Potential Degradation Pathways

While specific, detailed studies on the thermal degradation mechanism of this compound are not extensively available, the chemical nature of the amide functional group allows for the postulation of likely degradation pathways.

3.2.1 Hydrolysis Hydrolysis is a primary degradation pathway for amides, typically catalyzed by acidic or basic conditions, but can also be induced thermally in the presence of water.[11] The amide bond is cleaved, yielding isobutyric acid and ammonia.

Caption: General pathway for the hydrolysis of this compound.

3.2.2 Radical-Initiated Degradation At higher temperatures, thermal decomposition can proceed via radical mechanisms. This involves the homolytic cleavage of bonds to form radical intermediates. A study on the related compound N,N-di-(2-ethylhexyl)this compound (DEHiBA) showed degradation pathways involving the formation of various radical species.[12] A similar pathway for this compound could involve the initial loss of the amino group or hydrogen abstraction, leading to a cascade of further reactions and the formation of the observed decomposition products.

Caption: Postulated radical-initiated thermal degradation pathway.

Experimental Protocols for Stability Assessment

To quantitatively assess the thermal stability and degradation of this compound, several thermoanalytical techniques are employed.

Thermogravimetric Analysis (TGA)

Principle: TGA is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes in a controlled atmosphere.[13] It provides information about decomposition temperatures, the composition of the initial material, and thermal stability.[13][14] A TGA curve plots the mass of the sample as a function of temperature.[13]

General Protocol:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

-

The pan is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10, 20, or 30 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to study thermal decomposition, or air to study oxidative decomposition).[15]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to decomposition events. The onset temperature of a mass loss step is taken as the initial decomposition temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[16] It is used to detect thermal events such as melting, crystallization, and glass transitions.[16][17]

General Protocol:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Both pans are placed in the DSC cell and heated at a linear rate (e.g., 10 °C/min).

-

The instrument measures the heat flow to the sample relative to the reference.

-